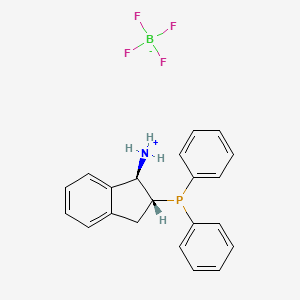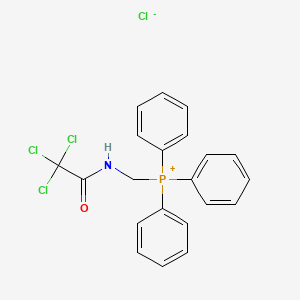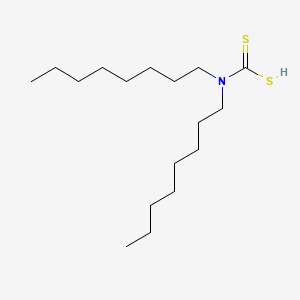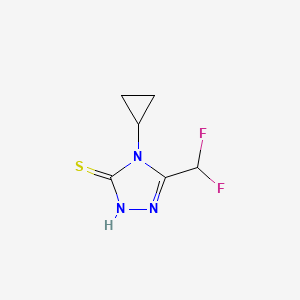
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate typically involves the following steps:
Formation of the Indene Derivative: The starting material, indene, undergoes a series of reactions to introduce the diphenylphosphino group.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Formation of the Ammonium Salt: The resolved chiral phosphine is then reacted with tetrafluoroboric acid to form the ammonium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of automated chromatography systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically occur under mild conditions with the use of coordinating solvents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metal centers, and the pathways involve the formation and stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate: The enantiomer of the compound.
Triphenylphosphine: A commonly used achiral phosphine ligand.
®-BINAP: A chiral phosphine ligand with a different backbone structure.
Uniqueness
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-aminium tetrafluoroborate is unique due to its specific chiral configuration, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules and pharmaceuticals.
Properties
Molecular Formula |
C21H21BF4NP |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
[(1R,2R)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H20NP.BF4/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18;2-1(3,4)5/h1-14,20-21H,15,22H2;/q;-1/p+1/t20-,21-;/m1./s1 |
InChI Key |
SGYJTBNBYCJYFH-MUCZFFFMSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@H]([C@@H](C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
[B-](F)(F)(F)F.C1C(C(C2=CC=CC=C21)[NH3+])P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phosphanium bromide](/img/structure/B13146817.png)

![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)

![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
![7-(Adamantan-1-ylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13146861.png)

![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)

![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)

![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
